4-ブロモ-2-(2-メトキシエチル)-2H-1,2,3-トリアゾール

説明

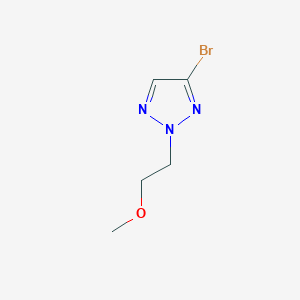

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Properties

Triazole derivatives, including 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole, have been investigated for their potential as anticancer agents. Research indicates that compounds with a triazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain 1,2,3-triazole derivatives showed promising activity against A549 lung cancer cells with IC50 values ranging from 8.67 to 11.62 μM .

The presence of the bromo group in the triazole structure has been identified as crucial for maintaining this activity. Substituting the bromo group with other heterocycles resulted in a loss of efficacy . Furthermore, mechanistic studies revealed that these compounds could induce apoptosis and cell cycle arrest, highlighting their potential as effective anticancer agents.

1.2 Carbonic Anhydrase Inhibition

Another notable application of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is its role as an inhibitor of carbonic anhydrase II enzyme. A series of novel triazole analogs were synthesized and evaluated for their inhibitory activity against this enzyme. The results indicated moderate inhibition potential, suggesting that modifications to the triazole ring could enhance activity . The structure-activity relationship (SAR) studies suggested that polar groups on the phenyl ring significantly contributed to the overall inhibitory activity of these compounds.

Agrochemical Applications

2.1 Fungicidal Activity

Triazoles are widely recognized for their fungicidal properties. The incorporation of a triazole moiety into agrochemical formulations has been shown to enhance their effectiveness against various fungal pathogens. Research has indicated that triazole-based compounds can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, which is essential for fungal growth and reproduction.

Table 1: Comparison of Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole | Fusarium oxysporum | 5 μg/mL |

| Other Triazole Derivative A | Botrytis cinerea | 10 μg/mL |

| Other Triazole Derivative B | Alternaria solani | 15 μg/mL |

Synthesis and Characterization

The synthesis of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole typically involves click chemistry methods that facilitate the formation of triazoles under mild conditions. These methods often utilize azides and alkynes in the presence of copper catalysts to yield high-purity products with good yields.

Table 2: Synthesis Conditions for Triazole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Click Reaction | Cu(I), DMF, Room Temperature | 76% |

| Suzuki Coupling | Pd(OAc)₂ catalyst, Aqueous Medium | 82–91% |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-1-azido-2-(2-methoxyethyl)benzene with an alkyne in the presence of a copper catalyst can lead to the formation of the desired triazole compound. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

化学反応の分析

Types of Reactions

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, amines, or thiols can be used in the presence of a base like potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while coupling reactions can produce biaryl-triazole compounds.

作用機序

The mechanism of action of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The presence of the bromine atom and the 2-methoxyethyl group can influence the binding affinity and specificity of the compound.

類似化合物との比較

Similar Compounds

4-Bromo-1H-1,2,3-triazole: Lacks the 2-methoxyethyl group, which may affect its biological activity and chemical reactivity.

2-(2-Methoxyethyl)-1H-1,2,3-triazole: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

4-Chloro-2-(2-methoxyethyl)-2H-1,2,3-triazole: Contains a chlorine atom instead of bromine, which can alter its chemical properties and biological activity.

Uniqueness

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the 2-methoxyethyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.

生物活性

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole typically involves the "click" chemistry approach, which is efficient for forming triazole rings. The compound's structure includes a bromine atom at the 4-position and a methoxyethyl group at the 2-position, which are crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds containing triazole rings have shown promising activity against various bacterial strains. A study reported that certain 1,2,3-triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Enterococcus faecalis, indicating strong antibacterial potential .

Antifungal Properties

Triazoles are well-known for their antifungal activity. Research indicates that compounds with a triazole core can effectively inhibit fungal growth, making them valuable in treating fungal infections. The antifungal mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has also been explored. For example, some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds designed as hybrids with triazole cores have shown significant anti-inflammatory activity in vitro .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole structure can significantly influence biological activity. For instance:

- Substituents : The presence of electronegative groups enhances binding affinity to target enzymes.

- Linkers : The length and nature of alkyl or aryl linkers can affect solubility and bioavailability.

- Positioning : The position of substituents on the triazole ring is crucial for optimal interaction with biological targets.

Table 1: Summary of Biological Activities of Triazole Derivatives

Case Studies

- Antimicrobial Study : A recent investigation into a series of substituted triazoles revealed that specific structural modifications led to enhanced antimicrobial activities against both Gram-positive and Gram-negative bacteria. Compounds with methoxy substitutions showed improved efficacy compared to their unsubstituted counterparts .

- Anti-inflammatory Research : Another study focused on bis-triazole hybrids demonstrated significant COX inhibition and anti-cancer properties in various cancer cell lines (MCF7, Hep3B). The results indicated that these hybrids could serve as potential therapeutic agents in inflammation-related diseases .

特性

IUPAC Name |

4-bromo-2-(2-methoxyethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-10-3-2-9-7-4-5(6)8-9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIAKRDRCQTBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1N=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059941-96-5 | |

| Record name | 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。